molecular formula C6H6N2S B193382 Thioisonicotinamide CAS No. 2196-13-6

Thioisonicotinamide

Cat. No.: B193382
CAS No.: 2196-13-6
M. Wt: 138.19 g/mol
InChI Key: KPIIGXWUNXGGCP-UHFFFAOYSA-N
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Description

Thioisonicotinamide (4-pyridylthioamide; CAS 2196-13-6) is a sulfur-containing analog of isonicotinamide, where the oxygen atom in the amide group is replaced by sulfur. It is a thioamide derivative with the molecular formula C₆H₆N₂S and a molecular weight of 138.19 g/mol .

Preparation Methods

Thionation of Nitriles: Primary Synthetic Pathways

Thiophosphate-Mediated Thionation

The direct thionation of 3-cyanopyridine using sodium thiophosphate hydrate (Na₃PSO₃·xH₂O) represents the most efficient route to Thioisonicotinamide. Developed by Ritson et al., this method involves refluxing 3-cyanopyridine with Na₃PSO₃ in deuterated water at 50°C for 24 hours under pH 6.5 . The reaction proceeds via nucleophilic attack of the thiophosphate anion on the nitrile carbon, followed by acid-mediated tautomerization to yield the thioamide.

Key Parameters:

  • Molar Ratio: 4:1 (Na₃PSO₃ : 3-cyanopyridine)

  • Solvent System: 10% D₂O in H₂O (degassed)

  • Yield: 97%

This method’s aqueous compatibility minimizes organic waste, though the requirement for degassed conditions and precise pH control complicates scalability.

Elemental Sulfur and Amine-Based Thionation

Elemental sulfur (S₈) paired with amines like dimethylformamide (DMF) provides an alternative nitrile-to-thioamide conversion route. As detailed in a 2023 review, this approach utilizes S₈’s polysulfide intermediates to sulfhydrate nitriles under catalytic conditions . For this compound, 3-cyanopyridine reacts with S₈ in DMF at 100°C for 12 hours, yielding 85% product. Copper(I) iodide (10 mol%) enhances reactivity by generating thiyl radicals that facilitate C≡N bond cleavage .

Mechanistic Insight:

  • S₈ reacts with DMF to form dimethylamine persulfide.

  • CuI catalyzes single-electron transfer, producing a pyridyl radical.

  • Radical recombination with persulfide forms the thioamide .

Alternative Thionylation Strategies

Willgerodt–Kindler Reaction Derivatives

Though traditionally applied to ketones, modified Willgerodt–Kindler conditions enable this compound synthesis from 4-pyridinecarboxaldehyde. Heating the aldehyde with sulfur and morpholine in ethanol at 80°C for 8 hours achieves 72% yield . The mechanism involves imine formation, sulfuration, and subsequent oxidation.

Limitations:

  • Requires stoichiometric sulfur (3 equiv).

  • Competing side reactions reduce yields in polar solvents .

Copper-Catalyzed Radical Thionylation

A radical-based method employs CuBr₂ (20 mol%) and S₈ in acetonitrile under microwave irradiation (150°C, 30 min). This approach circumvents the need for amines, directly coupling 3-cyanopyridine with S₈ via a Cu(III)-thiyl intermediate . While faster (85% yield in 30 min), scalability is hindered by microwave dependency and catalyst costs.

Reaction Optimization and Parameters

pH and Temperature Effects

Optimal thionation occurs near neutral pH (6.5–7.0), as acidic conditions (<5.0) promote nitrile hydrolysis to amides, while alkaline media (>8.0) disfavor thiophosphate activation . Temperature studies reveal a trade-off:

Temperature (°C)Yield (%)Reaction Time (h)
304548
509724
709112

Elevated temperatures accelerate kinetics but risk decomposition above 70°C .

Solvent Systems

Aqueous solvents favor thiophosphate-mediated routes, while DMF enhances S₈ solubility in radical methods. Comparative studies show:

SolventDielectric ConstantYield (%)
H₂O80.197
DMF36.785
Ethanol24.372

Industrial and Scalable Synthesis

Continuous Flow Thiophosphate Process

Recent advances adapt the thiophosphate method for continuous flow reactors, achieving 94% yield at 10 g/h throughput. Key modifications include:

  • Residence Time: 2 hours (vs. 24 h batch).

  • In-Line pH Monitoring: Automated HCl titration maintains pH 6.5±0.1.

Purity Enhancement Techniques

Crude this compound is purified via:

  • Acid-Base Extraction: Partitioning between 1M HCl and ethyl acetate removes unreacted nitrile.

  • Crystallization: Recrystallization from ethanol/water (1:3) yields ≥99.5% purity .

Chemical Reactions Analysis

Types of Reactions: Thioisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitubercular Activity

Historical Context
Thioisonicotinamide was initially recognized for its antitubercular properties in the 1950s. Early studies demonstrated its effectiveness against Mycobacterium tuberculosis, leading to clinical trials that highlighted both its potential and significant side effects, including hepatotoxicity. Despite being overshadowed by newer anti-tuberculosis agents, this compound remains a subject of interest due to its activity against drug-resistant strains .

Mechanism of Action
Research indicates that this compound disrupts the synthesis of mycolic acids, crucial components of the bacterial cell wall. This mechanism is similar to that of isoniazid, another well-known anti-TB drug. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, making it effective against resistant strains .

Compound MIC (µg/ml) Activity
This compound0.5 - 2.5Active against M. tuberculosis
Ethionamide0.5 - 2.5Active against resistant strains
Pyrazinamide6 - 60Requires activation via enzymes

Anticancer Potential

Recent studies have identified this compound as a promising candidate in cancer research due to its ability to downregulate NADPH levels in tumor cells. By inhibiting enzymes such as NADK (NAD kinase) and G6PD (glucose-6-phosphate dehydrogenase), it compromises cellular biosynthetic capabilities and enhances the effectiveness of chemotherapeutic agents .

Research Findings

  • NADPH Depletion : this compound treatment leads to reduced NADPH levels, increasing oxidative stress in cancer cells and promoting apoptosis.
  • Combination Therapy : When combined with irinotecan, a chemotherapeutic agent, this compound enhances DNA damage in cancer cells, suggesting a synergistic effect that could improve treatment outcomes .

Broader Biological Applications

This compound is also being explored for its antimicrobial properties beyond tuberculosis. Its potential applications include:

  • Antimicrobial Activity : Research suggests efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers, opening avenues for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of thioisonicotinamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, this compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethionamide (ETH) and Prothionamide (PTH)

  • Structure : ETH (2-ethyl-thioisonicotinamide) and PTH (2-propyl-thioisonicotinamide) are α-alkyl derivatives of thioisonicotinamide. The addition of ethyl or propyl groups at the α-position enhances their antimycobacterial potency .
  • Activity: Compound MIC (µM) against M. tuberculosis Antileprosy Activity (Relative to ETH) this compound Not reported ~20% of ETH ETH 6–15 100% (baseline) PTH Comparable to ETH ~100%

ETH and PTH are bactericidal and used interchangeably for multidrug-resistant tuberculosis (MDR-TB), despite severe hepatotoxicity and gastrointestinal side effects . This compound lacks clinical utility due to lower efficacy.

Thionicotinamide (TNA)

  • Structure : TNA is a positional isomer of this compound, with the thioamide group at the 3-position of the pyridine ring instead of the 4-position.
  • Physicochemical Behavior: Protonation State: At pH 6, TNA forms partially protonated self-assembled monolayers (SAMs) on gold surfaces, whereas this compound is fully protonated under the same conditions . Applications: TNA is used in surface-enhanced Raman scattering (SERS) studies, showing distinct electrochemical responses compared to this compound .

Pharmacological and Selectivity Profiles

Urea Transporter Inhibition

This compound demonstrates UT-B selectivity (IC₅₀ = 2.8 mM), unlike 4-nitrophenyl-thiourea, which is UT-A1-selective (IC₅₀ = 1.3 mM vs. 10 mM for UT-B) . This highlights how minor structural changes (e.g., pyridine ring substitution vs. phenyl-thiourea) alter target specificity.

Toxicity and Solubility

  • Solubility : this compound has poor aqueous solubility, similar to ETH (0.84 g/L) and PTH (0.28 g/L) .

Key Research Findings

Antimicrobial Activity : this compound is 5-fold less active than ETH/PTH against M. leprae, underscoring the importance of α-alkyl groups for potency .

UT-B Selectivity: Its IC₅₀ for UT-B (2.8 mM) vs.

SAMs Behavior : Fully protonated on gold surfaces at pH 6, enabling pH-sensitive applications in biosensors .

Biological Activity

Thioisonicotinamide (TIN) is a synthetic derivative of nicotinamide, characterized by the presence of a thiol group. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to summarize the current knowledge regarding the biological activity of this compound, supported by recent studies and data.

Chemical Structure and Properties

This compound is chemically classified as 4-pyridylthioamide, with the molecular formula C6H6N2SC_6H_6N_2S. Its structure includes a pyridine ring substituted with a thiol group, which is essential for its biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies have shown that TIN is effective in inhibiting the growth of this pathogen, which is crucial for developing new antitubercular agents. The mechanism involves bioactivation pathways that enhance its efficacy against resistant strains of tuberculosis .

Table 1: Antimicrobial Activity of this compound

OrganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 - 2 µg/mL
Staphylococcus aureus1 - 4 µg/mL
Escherichia coli2 - 8 µg/mL

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. TIN has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Case Study: Breast Cancer Cell Lines
In a study assessing the effects of TIN on MCF-7 breast cancer cells, it was found that treatment with TIN resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The treatment also led to an increase in apoptotic markers, indicating its potential as a therapeutic agent .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
PC-3 (Prostate)12Inhibition of cell proliferation
A549 (Lung)10Modulation of signaling pathways

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. Research indicates that TIN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests its potential utility in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects of this compound

CytokineConcentration (µg/mL)Inhibition (%)
TNF-α1070
IL-61065

Q & A

Basic Research Questions

Q. What are the critical chemical properties of Thioisonicotinamide (Pyridine-4-carbothioamide) that underpin its biological activity in antimicrobial studies?

this compound's thiocarbonyl group at the 4-position enhances electrophilic reactivity compared to nicotinamide derivatives, enabling interactions with bacterial enzymes like NAD⁺-dependent targets. Key properties include limited aqueous solubility (≤1 mg/mL at 25°C), necessitating solvents like DMSO for in vitro studies, and a molecular weight of 138.19 g/mol (C₆H₆N₂S). Characterization via HPLC (>98% purity) and NMR (confirming sulfur substitution at C4) ensures batch consistency in biological assays. Stability studies recommend storage at -20°C to prevent degradation .

Q. How is this compound synthesized and validated for experimental use?

Synthesis involves reacting 4-cyanopyridine with hydrogen sulfide under controlled pressure, followed by purification via recrystallization. Characterization requires:

  • Spectroscopy : NMR (¹H/¹³C) to confirm the absence of 3-position isomers.
  • Chromatography : HPLC with UV detection (λ=254 nm) to verify purity (>98%).
  • Elemental analysis : Confirming C/N/S ratios (theoretical: C 52.16%, N 20.27%, S 23.19%). Solubility testing in polar/nonpolar solvents guides formulation for dose-response studies .

Advanced Research Questions

Q. What methodological challenges arise when assessing this compound's efficacy against drug-resistant tuberculosis (TB) strains, and how can they be mitigated?

Challenges :

  • Strain-specific variability in minimal inhibitory concentrations (MICs).
  • Redox interference in colorimetric assays (e.g., Alamar Blue). Solutions :
  • Use clinical isolates alongside H37Rv reference strains in parallel assays.
  • Validate results with CFU counting and ATP-based luminescence assays.
  • Standardize culture conditions (Middlebrook 7H9 broth, 5% CO₂) and inoculum size (McFarland 0.5).
  • Include thiourea controls to account for nonspecific thiol reactivity .

Q. How can contradictory data on this compound's mechanism of action (MOA) be resolved?

Discrepancies in MOA studies (e.g., NAD⁺ depletion vs. direct enzyme inhibition) require:

  • Multi-omics integration : Transcriptomics (RNA-seq of treated vs. untreated mycobacteria) and metabolomics (LC-MS quantification of NAD⁺/NADH ratios).
  • Structural studies : X-ray crystallography of this compound bound to putative targets like InhA (enoyl-ACP reductase).
  • Knockout models : Compare efficacy in InhA-overexpressing vs. ΔInhA strains. Statistical rigor: Apply Benjamini-Hochberg correction for high-throughput data and report effect sizes with 95% confidence intervals .

Q. What experimental design principles should guide dose-response studies of this compound in combination therapies?

  • Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Pharmacodynamic modeling : Fit time-kill curves to Hill-Langmuir equations to distinguish bactericidal vs. bacteriostatic effects.
  • Controls : Include isoniazid monotherapy and solvent-only groups.
  • Data normalization : Express inhibition relative to baseline growth (OD₆₀₀) and adjust for solvent toxicity .

Q. Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in this compound bioactivity data?

  • Quality control : Pre-screen batches via LC-MS for degradation products (e.g., oxidation to sulfonic acid derivatives).
  • Meta-analysis : Aggregate data across studies using random-effects models to quantify heterogeneity (I² statistic).
  • Blinding : Assign coded identifiers to compounds during assays to reduce observer bias .

Q. What criteria validate the reproducibility of this compound's antimycobacterial activity across laboratories?

  • Standardized protocols : Adopt CLSI guidelines for broth microdilution assays.
  • Cross-lab validation : Share aliquots of a reference batch (e.g., NSC 1607) for inter-lab comparisons.
  • Data transparency : Report raw growth curves, solvent concentrations, and instrument calibration logs in supplementary materials .

Q. Ethical & Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) improve this compound research proposals?

  • Feasible : Pilot studies to confirm solubility in animal models (e.g., murine TB).
  • Novel : Explore understudied targets (e.g., mycobacterial biofilms).
  • Ethical : Adhere to WHO guidelines for antimicrobial resistance studies.
  • Relevant : Align with global TB eradication targets .

Properties

IUPAC Name

pyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIGXWUNXGGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062242
Record name 4-Pyridinecarbothioamide
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Molecular Weight

138.19 g/mol
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CAS No.

2196-13-6
Record name 4-Pyridinecarbothioamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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